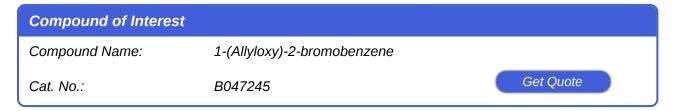


Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(Allyloxy)-2bromobenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed Buchwald-Hartwig amination of **1-(Allyloxy)-2-bromobenzene**. This reaction is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, yielding N-aryl allyloxy-substituted anilines, which are valuable intermediates in medicinal chemistry and materials science. The protocol outlines the reaction setup, purification, and characterization of the desired product. Furthermore, this note includes a summary of representative reaction parameters and a logical workflow diagram to guide researchers in the successful execution of this transformation.

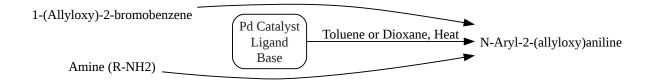
Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[4] The reaction typically employs a palladium catalyst, a phosphine or carbene ligand, and a base.[5] The choice of these components is crucial for achieving high yields and broad substrate scope.



This application note focuses on the specific application of the Buchwald-Hartwig amination to **1-(Allyloxy)-2-bromobenzene**. The presence of the allyloxy group introduces a functionality that can be further elaborated, making the products of this reaction valuable building blocks in multi-step syntheses.

Reaction Scheme



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Caption: General scheme of the Buchwald-Hartwig amination of **1-(Allyloxy)-2-bromobenzene**.

Data Presentation

The following tables summarize typical reaction conditions and the expected yields for the Buchwald-Hartwig amination of **1-(Allyloxy)-2-bromobenzene** with a representative amine, aniline. The data is compiled based on general knowledge of similar reactions reported in the literature.

Table 1: Screening of Reaction Conditions



Entry	Pd Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Pd(OAc) ₂ (2)	XPhos (4)	NaOtBu	Toluene	100	12	92
2	Pd2(dba) 3 (1)	SPhos (3)	K₃PO₄	Dioxane	110	18	85
3	Pd(OAc) ₂ (2)	RuPhos (4)	CS2CO3	Toluene	100	16	88
4	Pd ₂ (dba) 3 (1)	BrettPho s (3)	LHMDS	THF	80	24	75

Table 2: Substrate Scope with Various Amines

Entry	Amine	Product	Yield (%)
1	Aniline	N-phenyl-2- (allyloxy)aniline	92
2	Morpholine	4-(2- (allyloxy)phenyl)morp holine	88
3	n-Butylamine	N-(2- (allyloxy)phenyl)butan -1-amine	95
4	Benzylamine	N-(2-(allyloxy)phenyl)- N- (phenylmethyl)amine	90

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of **1- (Allyloxy)-2-bromobenzene** with aniline.



Materials:

- 1-(Allyloxy)-2-bromobenzene (1.0 mmol, 1.0 equiv)
- Aniline (1.2 mmol, 1.2 equiv)
- Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)
- XPhos (0.04 mmol, 0.04 equiv)
- Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
- Anhydrous Toluene (5 mL)
- Argon or Nitrogen gas supply
- Schlenk tube or similar reaction vessel
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

Procedure:

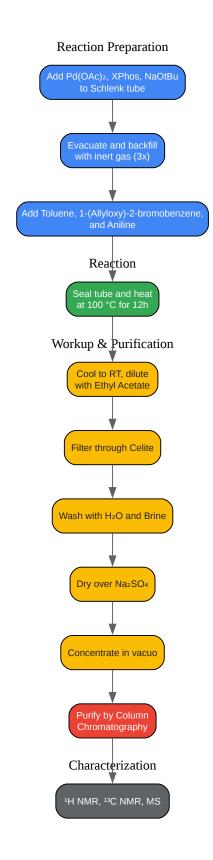
- Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and Sodium tert-butoxide (134.6 mg, 1.4 mmol).
- Reagent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous toluene (5 mL) to the tube, followed by 1-(Allyloxy)-2-bromobenzene (213.1 mg, 1.0 mmol) and aniline (111.7 mg, 1.2 mmol) via syringe.
- Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.
- Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (10 mL).



- Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Nphenyl-2-(allyloxy)aniline.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations Experimental Workflow



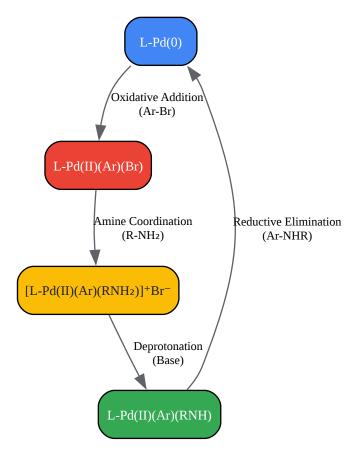


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Caption: Experimental workflow for the Buchwald-Hartwig amination.



Catalytic Cycle



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of **1-(Allyloxy)-2-bromobenzene** is a highly efficient and reliable method for the synthesis of N-aryl-2-(allyloxy)anilines. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for a variety of amine coupling partners. The provided protocol offers a robust starting point for researchers exploring this transformation. The versatility of the allyloxy group for further synthetic modifications underscores the utility of this reaction in the rapid generation of molecular complexity.

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